molecular formula C19H18ClN3O2 B295910 3-(3-chlorophenyl)-5-(2-furylmethylene)-2-(1-piperidinyl)-3,5-dihydro-4H-imidazol-4-one

3-(3-chlorophenyl)-5-(2-furylmethylene)-2-(1-piperidinyl)-3,5-dihydro-4H-imidazol-4-one

Katalognummer: B295910
Molekulargewicht: 355.8 g/mol
InChI-Schlüssel: LNBKPBMRTLHESE-LGMDPLHJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-chlorophenyl)-5-(2-furylmethylene)-2-(1-piperidinyl)-3,5-dihydro-4H-imidazol-4-one, also known as CP-724,714, is a small molecule inhibitor of the insulin-like growth factor 1 receptor (IGF-1R). It was initially developed as a potential cancer treatment, as IGF-1R is often overexpressed in cancer cells and plays a role in tumor growth and survival.

Wirkmechanismus

3-(3-chlorophenyl)-5-(2-furylmethylene)-2-(1-piperidinyl)-3,5-dihydro-4H-imidazol-4-one works by inhibiting the activation of IGF-1R, which is a receptor tyrosine kinase that plays a role in cell growth, survival, and differentiation. When IGF-1R is activated by its ligands, such as insulin-like growth factor 1 (IGF-1), it triggers a signaling cascade that promotes cell proliferation and survival. By inhibiting IGF-1R activation, this compound blocks this signaling cascade and induces apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cancer cells. It inhibits the phosphorylation of downstream signaling molecules, such as AKT and ERK, which are involved in cell survival and proliferation. This compound also induces cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body).

Vorteile Und Einschränkungen Für Laborexperimente

3-(3-chlorophenyl)-5-(2-furylmethylene)-2-(1-piperidinyl)-3,5-dihydro-4H-imidazol-4-one has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It has also been extensively studied in preclinical and clinical trials, which provides a wealth of data for researchers to draw from. However, there are also limitations to using this compound in lab experiments. It has been shown to have off-target effects, which can complicate data interpretation. In addition, its efficacy may vary depending on the cancer type and genetic mutations present in the cancer cells.

Zukünftige Richtungen

There are several future directions for research on 3-(3-chlorophenyl)-5-(2-furylmethylene)-2-(1-piperidinyl)-3,5-dihydro-4H-imidazol-4-one. One area of interest is the development of combination therapies that include this compound. It has been shown to enhance the efficacy of other cancer treatments, and combining it with other inhibitors or chemotherapy drugs may lead to improved outcomes for cancer patients. Another area of interest is the development of biomarkers that can predict which patients will respond best to this compound. This would allow for more personalized treatment approaches and improve patient outcomes. Finally, there is a need for further research on the off-target effects of this compound, as this will help to better understand its mechanism of action and potential side effects.

Synthesemethoden

The synthesis of 3-(3-chlorophenyl)-5-(2-furylmethylene)-2-(1-piperidinyl)-3,5-dihydro-4H-imidazol-4-one was first reported in 2005 by researchers at Pfizer Global Research and Development. The synthesis involves the reaction of 3-chlorobenzaldehyde with 2-furfural in the presence of piperidine to form the Schiff base intermediate. This intermediate is then reacted with 1,3-diaminopropane to form the imidazole ring, followed by reduction with sodium borohydride to yield this compound.

Wissenschaftliche Forschungsanwendungen

3-(3-chlorophenyl)-5-(2-furylmethylene)-2-(1-piperidinyl)-3,5-dihydro-4H-imidazol-4-one has been extensively studied in preclinical and clinical trials as a potential cancer treatment. It has shown efficacy in inhibiting the growth and survival of various cancer cell lines, including breast, lung, and prostate cancers. In addition, this compound has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

Eigenschaften

Molekularformel

C19H18ClN3O2

Molekulargewicht

355.8 g/mol

IUPAC-Name

(5Z)-3-(3-chlorophenyl)-5-(furan-2-ylmethylidene)-2-piperidin-1-ylimidazol-4-one

InChI

InChI=1S/C19H18ClN3O2/c20-14-6-4-7-15(12-14)23-18(24)17(13-16-8-5-11-25-16)21-19(23)22-9-2-1-3-10-22/h4-8,11-13H,1-3,9-10H2/b17-13-

InChI-Schlüssel

LNBKPBMRTLHESE-LGMDPLHJSA-N

Isomerische SMILES

C1CCN(CC1)C2=N/C(=C\C3=CC=CO3)/C(=O)N2C4=CC(=CC=C4)Cl

SMILES

C1CCN(CC1)C2=NC(=CC3=CC=CO3)C(=O)N2C4=CC(=CC=C4)Cl

Kanonische SMILES

C1CCN(CC1)C2=NC(=CC3=CC=CO3)C(=O)N2C4=CC(=CC=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.